
1-(Morpholin-2-yl)ethane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is a chemical compound that features a morpholine ring attached to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and its subsequent attachment to the morpholine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the ethane-1,2-diol moiety.
Ethylene glycol: Contains the ethane-1,2-diol structure but lacks the morpholine ring.
N-Methylmorpholine: Similar to morpholine but with a methyl group attached to the nitrogen atom.
Uniqueness
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is unique due to the combination of the morpholine ring and the ethane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not present in the simpler analogs.
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-morpholin-2-ylethane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c8-4-5(9)6-3-7-1-2-10-6;/h5-9H,1-4H2;1H |
InChI Key |
OZRXAJCRSBMLON-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.